ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is an organic compound with the molecular formula C17H17NO4. It is a derivative of benzoic acid and contains an ethyl ester group, an imine group, and a hydroxyl group. This compound is known for its interesting biological properties, including anticancer, antioxidant, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate can be synthesized through a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and ethyl 3-aminobenzoate in the presence of a catalyst such as glacial acetic acid . The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. Additionally, its antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate: Similar structure but lacks the methoxy group.
Ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility in organic solvents and contribute to its overall stability and effectiveness in various applications.
Properties
IUPAC Name |
ethyl 3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(20)12-6-4-8-14(10-12)18-11-13-7-5-9-15(21-2)16(13)19/h4-11,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVDRAKHHIUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.